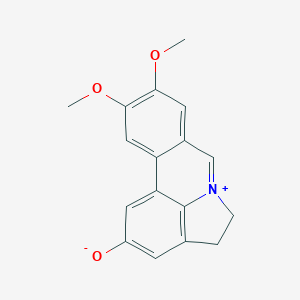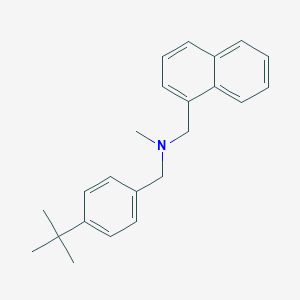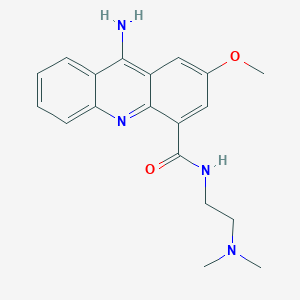
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylaino)ethyl)-2-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylaino)ethyl)-2-methoxy- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a derivative of acridinecarboxamide and has been synthesized through various methods.
Mechanism of Action
The mechanism of action of 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylaino)ethyl)-2-methoxy- is not fully understood. However, studies have shown that this compound exhibits its anticancer activity through the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell proliferation. Additionally, this compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. The mechanism of action of this compound in antimalarial activity is also not fully understood.
Biochemical and Physiological Effects:
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylaino)ethyl)-2-methoxy- has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound exhibits DNA intercalation, a process where the compound inserts itself between the base pairs of DNA, leading to the inhibition of DNA replication. Additionally, this compound has been shown to exhibit membrane-disrupting activity, leading to the disruption of the cell membrane and cell death. In terms of physiological effects, this compound has been shown to exhibit antitumor and antimalarial activity in animal models.
Advantages and Limitations for Lab Experiments
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylaino)ethyl)-2-methoxy- has various advantages and limitations for lab experiments. One of the advantages is its potent anticancer and antimalarial activity, making it a promising compound for drug development. Additionally, this compound has been synthesized through various methods, making it easily accessible for research purposes. However, one of the limitations of this compound is its potential toxicity, which may limit its use in vivo.
Future Directions
There are various future directions for the research of 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylaino)ethyl)-2-methoxy-. One of the future directions is the development of this compound as a potential anticancer and antimalarial drug. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Furthermore, studies are needed to investigate the potential toxicity of this compound in vivo. Finally, the synthesis of analogs of this compound may lead to the discovery of more potent anticancer and antimalarial compounds.
Conclusion:
In conclusion, 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylaino)ethyl)-2-methoxy- is a promising compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized through various methods and exhibits potent anticancer and antimalarial activity. However, further studies are needed to fully understand the mechanism of action of this compound and investigate its potential toxicity in vivo. The development of this compound as a potential drug and the synthesis of analogs may lead to the discovery of more potent anticancer and antimalarial compounds.
Synthesis Methods
The synthesis of 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylaino)ethyl)-2-methoxy- has been achieved through various methods. One of the most commonly used methods is the reaction of 9-aminoacridine with dimethylaminoethyl chloride hydrochloride and sodium methoxide in methanol. This method yields the desired compound in good yields and high purity. Other methods include the reaction of 9-aminoacridine with N,N-dimethylethylenediamine and the reaction of 9-aminoacridine with dimethylaminoethyl chloride and potassium carbonate.
Scientific Research Applications
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylaino)ethyl)-2-methoxy- has various scientific research applications. It has been extensively studied for its potential anticancer activity. Studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been studied for its potential antimalarial activity. Studies have shown that this compound exhibits potent antimalarial activity against Plasmodium falciparum, the parasite responsible for causing malaria.
properties
CAS RN |
100113-19-7 |
|---|---|
Molecular Formula |
C19H22N4O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
9-amino-N-[2-(dimethylamino)ethyl]-2-methoxyacridine-4-carboxamide |
InChI |
InChI=1S/C19H22N4O2/c1-23(2)9-8-21-19(24)15-11-12(25-3)10-14-17(20)13-6-4-5-7-16(13)22-18(14)15/h4-7,10-11H,8-9H2,1-3H3,(H2,20,22)(H,21,24) |
InChI Key |
VZKXVQWVLAQACG-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)C1=CC(=CC2=C(C3=CC=CC=C3N=C12)N)OC |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC(=CC2=C(C3=CC=CC=C3N=C12)N)OC |
Other CAS RN |
100113-19-7 |
synonyms |
9-Amino-N-(2-(dimethylaino)ethyl)-2-methoxy-4-acridinecarboxamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



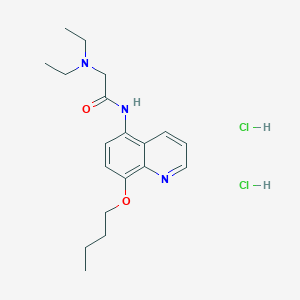

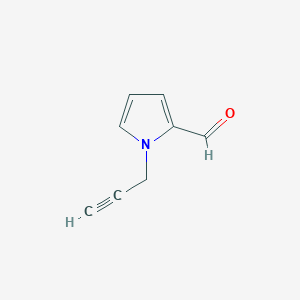



![(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane](/img/structure/B35010.png)




